An In-depth Technical Guide to the Chemical Properties and Applications of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
An In-depth Technical Guide to the Chemical Properties and Applications of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a specialized organic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique structure, combining a benzoxazole core, an amino group, and a boronic acid moiety, offers a trifecta of functionalities that can be strategically employed in the synthesis of complex molecules with diverse biological activities. The benzoxazole scaffold is a privileged structure in drug discovery, appearing in a range of compounds with anticancer, antimicrobial, and antiviral properties. The amino group provides a key site for further derivatization, allowing for the introduction of various pharmacophores to modulate biological activity and physicochemical properties. Finally, the boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While specific experimental data for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is not extensively documented in publicly available literature, we can infer its likely characteristics based on the properties of related arylboronic acids and benzoxazole derivatives.
| Property | Value | Source/Justification |
| CAS Number | 1404480-15-4[1][2] | Chemical Abstracts Service registry number. |
| Molecular Formula | C₇H₈BClN₂O₃[1] | Derived from its chemical structure. |
| Molecular Weight | 214.42 g/mol [1] | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Based on the typical appearance of similar organic compounds. |
| Melting Point | Not available. | Specific experimental data is not publicly available. |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in water is likely limited but may be enhanced at acidic or basic pH due to the presence of the amino and boronic acid groups. | Inferred from the properties of analogous arylboronic acids and benzoxazole derivatives. |
| pKa | Not available. | The pKa of the boronic acid moiety is expected to be in the range of 8-10, influenced by the electron-donating amino group and the benzoxazole ring system. The amino group will have its own pKa, likely in the acidic range due to the hydrochloride salt form. |
Synthesis
The synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride would likely proceed through a multi-step sequence, leveraging established methodologies for the formation of the benzoxazole ring and the introduction of the boronic acid functionality. A plausible synthetic route is outlined below. It is important to note that this is a generalized pathway, and optimization of reaction conditions would be necessary.
Caption: A potential synthetic pathway for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.
Experimental Protocol: A Generalized Approach to Miyaura Borylation
The Miyaura borylation is a key step in the synthesis of arylboronic acids and their esters. The following is a general protocol that could be adapted for the synthesis of the pinacol ester precursor to the target compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-aminobenzoxazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), and a suitable base such as potassium acetate (KOAc) (3.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired boronate ester.
-
Deprotection: The resulting pinacol ester can be deprotected to the boronic acid using an acidic workup, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Reactivity and Applications in Drug Discovery
The true value of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride lies in its reactivity, which enables its use as a versatile scaffold in the synthesis of novel compounds with potential therapeutic applications.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[3][4] This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules.[5]
Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, dissolve (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.0-1.5 equiv) and the desired aryl or heteroaryl halide (1.0 equiv) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv). The base is crucial for the activation of the boronic acid.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas like argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%), under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the mixture to a temperature typically between 80 and 100 °C, and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water. The organic layer is then dried, concentrated, and the product is purified by column chromatography or recrystallization.
Derivatization of the Amino Group
The 2-amino group on the benzoxazole ring serves as a valuable handle for further functionalization. It can undergo a variety of reactions, including acylation, sulfonylation, and reductive amination, to introduce diverse substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds. For example, acylation with various carboxylic acids can introduce amide functionalities, which can participate in hydrogen bonding interactions with biological targets.
Potential Therapeutic Applications
While there is no specific biological data available for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride itself, the benzoxazole scaffold is present in numerous compounds with a wide range of biological activities. Derivatives of 2-aminobenzoxazole have been investigated as potential anticancer, antifungal, and antibacterial agents.[6] For instance, some 2-aminobenzoxazole derivatives have shown inhibitory activity against various cancer cell lines.[7][8]
Stability and Handling
Boronic acids are known to be sensitive to certain conditions. The stability of arylboronic acids can be influenced by factors such as pH and the presence of oxidizing agents. Protodeboronation, the cleavage of the carbon-boron bond, can occur under both acidic and basic conditions. The hydrochloride salt form of the title compound suggests it is handled in an acidic state, which can influence its stability profile.
Storage: It is recommended to store (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.
Handling: As with most chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Conclusion
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a promising and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a benzoxazole core, a reactive amino group, and a synthetically valuable boronic acid moiety provides a powerful platform for the generation of diverse molecular architectures. While specific experimental data for this compound is limited, its potential for use in Suzuki-Miyaura cross-coupling reactions and further derivatization makes it an attractive starting material for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Elsevier. Retrieved from [Link]
-
2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride (C7H7BN2O3). (n.d.). PubChem. Retrieved from [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024. Retrieved from [Link]
-
Design and Synthesis of new Benzoxazole derivatives. (n.d.). JETIR. Retrieved from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. Retrieved from [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Suzuki reaction with different boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. (n.d.). Bentham Science. Retrieved from [Link]
-
Li, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556. Retrieved from [Link]
Sources
- 1. (2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride suppliers & manufacturers in China [chemicalbook.com]
- 2. (2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride | 1404480-15-4 [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
